molecular formula C9H18N2O3Pt B1683953 Lobaplatin CAS No. 135558-11-1

Lobaplatin

Numéro de catalogue B1683953
Numéro CAS: 135558-11-1
Poids moléculaire: 397.3 g/mol
Clé InChI: RLXPIABKJFUYFG-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lobaplatin is a platinum-based antineoplastic metallodrug that has been used in trials studying the treatment of Breast Cancer, Hepatocellular Carcinoma, and Lobaplatin and Gemcitabine in Combination, Second-line Treatments on Advanced Osteosarcoma . It is a third-generation analogue of cisplatin, the first globally approved and widely used platinum-based anticancer drug .


Molecular Structure Analysis

The structure of Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . It is composed of an approximate 50/50 mixture of two diastereoisomers, R,R,S- and S,S,S-configurations .


Chemical Reactions Analysis

Lobaplatin acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . Specifically, when Lobaplatin is hydrolyzed the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

Applications De Recherche Scientifique

  • Small Cell Lung Cancer Treatment

    • Field : Oncology
    • Application : Lobaplatin is used as a treatment for small cell lung cancer . It’s a third-generation analogue of cisplatin, a widely used platinum-based anticancer drug .
    • Method : Lobaplatin is administered intravenously . It acts as a pro-drug, hydrolyzing in the body to form an active form that interacts with DNA .
    • Results : Studies have found that Lobaplatin has greater anticancer activity and lower toxicity than cisplatin and carboplatin .
  • Inoperable Metastatic Breast Cancer Treatment

    • Field : Oncology
    • Application : Lobaplatin has been used in the neoadjuvant treatment of triple-negative breast cancer (TNBC) .
    • Method : Patients with clinical stage II/III TNBC were treated with 5 cycles of anlotinib plus 6 cycles of taxanes and lobaplatin, followed by surgery .
    • Results : The addition of Lobaplatin significantly increased the rate of pathological complete response (pCR) in the breast and the axilla, and the overall response rate (ORR) .
  • Chronic Myelogenous Leukaemia Treatment

    • Field : Hematology
    • Application : Lobaplatin is used in the treatment of chronic myelogenous leukaemia .
    • Method : Similar to its use in lung cancer treatment, Lobaplatin is administered intravenously .
    • Results : Lobaplatin has shown greater anticancer activity and lower toxicity than cisplatin and carboplatin .
  • Neoadjuvant Lobaplatin in Breast Cancer

    • Field : Oncology
    • Application : Lobaplatin has been used in the neoadjuvant treatment of breast cancer .
    • Method : Patients received Lobaplatin as part of a regimen including docetaxel and epirubicin .
    • Results : The addition of Lobaplatin to the regimen significantly increased the rate of pCR and the ORR rates of TNBC .
  • Liver Cancer Therapy

    • Field : Oncology
    • Application : Lobaplatin has been used in liver cancer therapy .
    • Method : A targeted drug delivery system based on polyethylene glycol-modified carbon nanotubes (PEG–CNTs) was constructed by loading Lobaplatin on PEG–CNTs .
    • Results : LBP–PEG–CNTs showed a high inhibition rate of 77.86% on HepG 2 cells, demonstrating targeted, pH-controlled release and inhibition properties on HepG 2 cells .

Orientations Futures

Lobaplatin has been found to be non-inferior and less toxic than cisplatin. Given the encouraging results of various studies, Lobaplatin might overtake carboplatin in cisplatin-ineligible patients with nasopharyngeal cancer . Furthermore, the optimal treatment compliance in patients receiving Lobaplatin suggests that this agent might be a good candidate for research into escalation strategies at least in patients with cisplatin-eligible nasopharyngeal cancer .

Propriétés

Numéro CAS

135558-11-1

Nom du produit

Lobaplatin

Formule moléculaire

C9H18N2O3Pt

Poids moléculaire

397.3 g/mol

Nom IUPAC

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1

Clé InChI

RLXPIABKJFUYFG-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

SMILES canonique

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

D19466;  D-19466;  Lobaplatin.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobaplatin
Reactant of Route 2
Lobaplatin
Reactant of Route 3
Lobaplatin
Reactant of Route 4
Lobaplatin
Reactant of Route 5
Lobaplatin
Reactant of Route 6
Lobaplatin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.